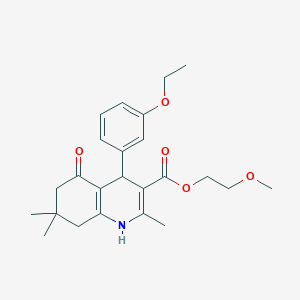
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide, also known as DCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DCPA is a white crystalline solid that is soluble in organic solvents like chloroform and methanol.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the synthesis of fatty acids in plants, leading to their death. 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of fungi and viruses by interfering with their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has been shown to have low toxicity in mammals. However, it can cause skin and eye irritation upon contact. In plants, 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide inhibits the synthesis of fatty acids, leading to their death. 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has also been shown to have anti-inflammatory and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential for skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. One area of research is the development of new herbicidal formulations that are more effective and have fewer environmental impacts. Another area of research is the study of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide's anti-inflammatory, antifungal, and antiviral activities in more detail. Additionally, the development of new synthetic methods for 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide could lead to more efficient and cost-effective production.
Synthesemethoden
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 3,4-dichloroaniline with 2-methylaniline in the presence of a base like sodium hydroxide to form 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)aniline. In the second step, acetic anhydride is added to the reaction mixture to form the corresponding acetamide. The final step involves the purification of the product by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has been extensively studied for its herbicidal properties. It is used as an active ingredient in herbicides to control broadleaf weeds in various crops like corn, soybeans, and wheat. Apart from its herbicidal properties, 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has also been studied for its anti-inflammatory, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-14(10)18-15(19)9-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIWFJHNJNFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)



![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)


![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)